molecular formula C21H27ClN2O2 B11335031 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide

Cat. No.: B11335031
M. Wt: 374.9 g/mol
InChI Key: WTJXNKDVVORAQI-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide stands out due to its unique combination of a chlorophenyl group and an ethoxybenzamide moiety. This structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide

InChI

InChI=1S/C21H27ClN2O2/c1-4-24(5-2)19(16-11-7-9-13-18(16)22)15-23-21(25)17-12-8-10-14-20(17)26-6-3/h7-14,19H,4-6,15H2,1-3H3,(H,23,25)

InChI Key

WTJXNKDVVORAQI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=CC=CC=C1OCC)C2=CC=CC=C2Cl

Origin of Product

United States

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